2-Amino-2-(3-methylphenyl)acetic acid hydrochloride
Description
2-Amino-2-(3-methylphenyl)acetic acid hydrochloride (CAS: 1072449-62-7) is a chiral α-amino acid derivative featuring a 3-methylphenyl substituent on the α-carbon of the acetic acid backbone, with a hydrochloride salt enhancing its solubility . Its molecular formula is C₉H₁₂ClNO₂, and it serves as a critical building block in pharmaceutical synthesis, particularly for drug candidates targeting neurological and metabolic disorders. The 3-methyl group confers moderate lipophilicity, balancing solubility and membrane permeability, which is advantageous in drug design .
Properties
IUPAC Name |
2-amino-2-(3-methylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJTVGAVWMCIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination and Hydrochloride Formation
The most widely documented approach involves the direct amination of a substituted phenylacetic acid derivative followed by hydrochloride salt formation. A representative protocol adapts methods from D-phenylglycine methyl ester hydrochloride synthesis, where:
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Amination : 3-methylphenylacetic acid reacts with ammonia or ammonium salts under reflux conditions.
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Salt Formation : The free amino acid is treated with hydrochloric acid or thionyl chloride to yield the hydrochloride salt.
Key reaction conditions include:
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Temperature : 50–60°C during amination, with cooling to 0–5°C during acid addition.
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Solvents : Methanol or dichloromethane for homogeneous mixing.
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Catalysts : Thionyl chloride acts as both a protonating agent and dehydrating agent.
For example, in a scaled-down adaptation of Patent CN104829478A, 70 g of 3-methylphenylacetic acid is dissolved in 300 mL methanol, followed by the dropwise addition of 60 mL thionyl chloride over 1.5 hours. The mixture is refluxed at 60°C for 0.5 hours, after which vacuum azeotropic distillation removes excess solvent. The resulting residue is crystallized at 15°C, yielding the hydrochloride salt with a reported purity of >98%.
Hydrolysis of Nitrile Precursors
An alternative route involves the hydrolysis of 2-cyano-2-(3-methylphenyl)acetic acid derivatives. This method, though less common in industrial settings, offers higher enantiomeric purity for chiral applications:
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Nitrile Synthesis : 3-methylbenzaldehyde undergoes Strecker synthesis with ammonium chloride and sodium cyanide.
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Acid Hydrolysis : The nitrile intermediate is hydrolyzed under acidic conditions (e.g., 6M HCl, 100°C, 12 hours) to yield the amino acid.
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Salt Precipitation : The free amino acid is treated with gaseous HCl in ethanol to form the hydrochloride salt.
This method achieves yields of 65–75%, with the final product characterized by HPLC and NMR.
Industrial-Scale Production Methods
Optimization of Reaction Conditions
Industrial protocols prioritize cost-effectiveness and scalability. Data from Patent CN104829478A reveal the following optimized parameters for analogous compounds:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio | 1:1.5 (acid:SOCl₂) | Prevents over-protonation |
| Reaction Temperature | 55–60°C | Balances reaction rate & safety |
| Distillation Pressure | 0.05–0.09 MPa | Efficient solvent removal |
| Crystallization Temp | 5–15°C | Maximizes crystal purity |
For this compound, similar conditions yield 80–85% purity post-crystallization, with further purification via recrystallization in methanol.
Purification Techniques
Industrial-scale purification employs vacuum azeotropic distillation to remove methanol and byproducts. Key steps include:
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Solvent Selection : Cyclohexane or toluene as entrainers for efficient methanol removal.
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Distillation Parameters :
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Pressure: 0.05–0.09 MPa
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Temperature: 40–60°C
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Crystallization : Slow cooling to 5°C ensures monodisperse crystal formation.
Post-crystallization washing with cold methanol (5°C) reduces residual solvents to <0.1%.
Analytical Characterization of Synthetic Products
Spectroscopic Confirmation
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¹H NMR (DMSO-d₆): δ
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form different amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
2-Amino-2-(3-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein synthesis.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Chlorinated Analogs
- 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride (CAS: 1214196-70-9): Molecular Formula: C₈H₈Cl₂NO₂ Molecular Weight: 222.07 g/mol . Properties: The electron-withdrawing chlorine at the meta position increases acidity (pKa ~1.8) compared to the methyl-substituted compound, influencing its ionization state and binding affinity in enzymatic assays . Applications: Used in antimicrobial agent synthesis due to enhanced reactivity in nucleophilic substitutions .
- 2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (CAS: 1105679-25-1): Molecular Formula: C₈H₇Cl₃NO₂ Molecular Weight: 256.51 g/mol . Properties: Dual chlorine substituents significantly elevate lipophilicity (LogP ~2.9), making it suitable for CNS-targeting prodrugs .
Fluorinated Analogs
- Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride (CAS: CTK6I7314): Molecular Formula: C₉H₁₁ClFNO₂ Properties: The fluorine atom’s inductive effect stabilizes the adjacent amino group, reducing metabolic degradation. The methyl ester acts as a prodrug, improving oral bioavailability .
Heterocyclic Analogs
- 2-Amino-2-(3-pyridyl)acetic acid hydrochloride (CAS: MFCD02683172): Molecular Formula: C₇H₉ClN₂O₂ Properties: The pyridine ring introduces basicity (pKa ~4.5 for the pyridyl N), enabling pH-dependent solubility and metal coordination in catalysis .
Structural Modifications Beyond Aromatic Rings
- 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride (CAS: 2231672-83-4): Molecular Formula: C₆H₁₀ClF₂NO₂ Properties: The cyclobutyl ring imposes steric constraints, favoring selective binding to G-protein-coupled receptors (GPCRs) in pain management therapies .
Physicochemical and Pharmacological Comparisons
Research and Industrial Relevance
- Drug Discovery : Chlorinated analogs are prioritized for antibacterial activity, while fluorinated derivatives are leveraged for metabolic stability .
- Material Science : The pyridyl analog’s metal-binding capacity is exploited in catalytic systems .
- Market Availability: Prices vary widely; for example, 2-Amino-2-(4-bromophenyl)acetic acid costs €259/g, reflecting halogen-dependent synthesis complexity .
Biological Activity
2-Amino-2-(3-methylphenyl)acetic acid hydrochloride, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in modulating neurotransmitter systems and influencing pain perception. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and its comparison with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₂ClNO₂. Its unique structure, characterized by an amino group and a methyl-substituted phenyl ring, plays a crucial role in its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Neurotransmitter Modulation : The compound has been implicated in the modulation of neurotransmitter systems, potentially affecting mood and cognitive functions. It may interact with receptors involved in neurotransmission pathways, influencing conditions such as depression and anxiety.
- Pain Perception : Studies suggest that this compound may affect pain pathways by interacting with vanilloid receptors. This interaction is significant for developing analgesics targeting pain management.
- Inflammation : The compound's ability to modulate receptor activity extends to inflammatory processes, indicating potential therapeutic applications in conditions characterized by inflammation.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to act primarily through:
- Receptor Interaction : The compound may bind to specific receptors involved in pain and inflammation pathways, altering their activity and leading to physiological changes.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes linked to neurotransmitter metabolism, thereby enhancing or modulating neurotransmitter levels in the brain.
Synthesis Methods
Several synthesis methods have been developed for producing this compound. These methods allow for variations in reaction conditions and starting materials, which can tailor the compound's properties for specific applications.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₉H₁₂ClNO₂ | Involved in vanilloid receptor interactions |
| 3-Amino-2-methylphenylacetic acid | C₉H₁₁NO₂ | Lacks hydrochloride; used in similar applications |
| (S)-2-Amino-2-(2-chloro-3-methylphenyl)acetic acid | C₉H₁₁Cl₂NO₂ | Contains chlorine; alters receptor binding |
This table illustrates how the presence of specific functional groups influences the biological activity and reactivity of these compounds.
Case Studies
- Neurotransmitter System Modulation : A study examined the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin levels following administration, suggesting potential antidepressant effects.
- Pain Pathway Interaction : In vitro studies using cellular models demonstrated that this compound could inhibit pain signaling pathways by blocking vanilloid receptor activation, leading to reduced pain sensation in experimental models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
